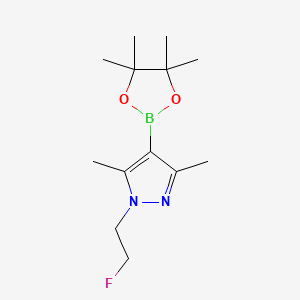
2-(Acetamidomethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Acetamidomethyl)benzoic acid is an organic compound with the molecular formula C10H11NO3 It contains a benzene ring substituted with an acetamidomethyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetamidomethyl)benzoic acid can be achieved through several methods. One common approach involves the acylation of 2-(aminomethyl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Acetamidomethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Acetamidomethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Acetamidomethyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)benzoic acid: This compound is a precursor in the synthesis of 2-(Acetamidomethyl)benzoic acid.
4-(Acetamidomethyl)benzoic acid: A structural isomer with different substitution patterns on the benzene ring.
2-(Acetamido)benzoic acid: Lacks the methyl group on the acetamido substituent.
Uniqueness
This compound is unique due to the presence of both an acetamidomethyl group and a carboxylic acid group on the benzene ring. This combination of functional groups imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
2-(acetamidomethyl)benzoic acid |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-6-8-4-2-3-5-9(8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
DKIVYHOQFCIWNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


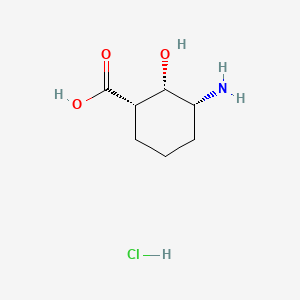
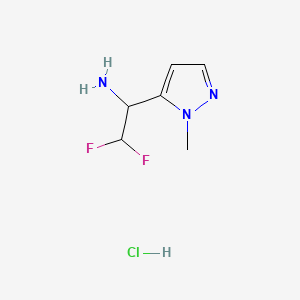
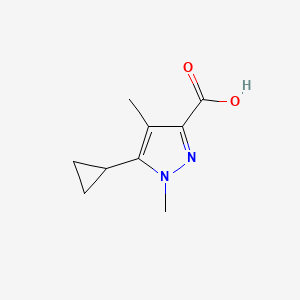
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
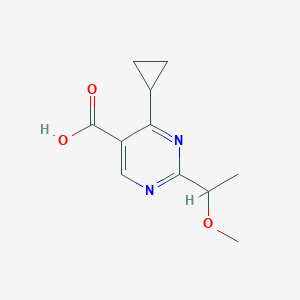
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
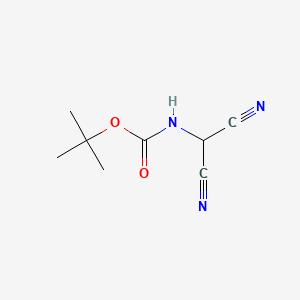

![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
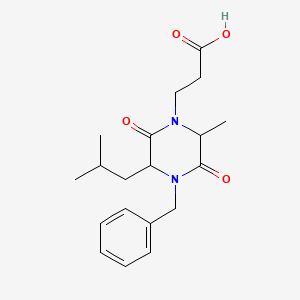
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
